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molecular formula C8H10N6 B8631591 3-Hydrazinyl-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

3-Hydrazinyl-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

Cat. No. B8631591
M. Wt: 190.21 g/mol
InChI Key: MTPVKCALSWHVLT-UHFFFAOYSA-N
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Patent
US08071581B2

Procedure details

To a suspension of 3-chloro-6-(1-methyl-1H-pyrazole-4-yl)-pyridazine (1.0 g, 4.81 mmol) in ethanol (20 mL) was added hydrazine monohydrate (2.33 mL, 48 mmol). The reaction mixture was stirred at 80° C. for 3.5 h, cooled to room temperature and concentrated in vacuo. The residue was triturated with 1 N aqueous potassium carbonate, filtered, washed with water and dried in vacuo to provide 2 g of the title compound as a beige solid (670 mg, 73% yield): 1H NMR (DMSO-d6) δ 3.92 (s, 3H), 4.28 (s, 1H) 7.02 (d, 1H), 7.59 (d, 1H), 7.84 (s, 1H), 7.90 (s, 1H), 8.19 (d, 1H); MS (m/z) 191 [M+H+]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.33 mL
Type
reactant
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([C:8]2[CH:9]=[N:10][N:11]([CH3:13])[CH:12]=2)=[CH:6][CH:7]=1.O.[NH2:15][NH2:16]>C(O)C>[CH3:13][N:11]1[CH:12]=[C:8]([C:5]2[N:4]=[N:3][C:2]([NH:15][NH2:16])=[CH:7][CH:6]=2)[CH:9]=[N:10]1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)C=1C=NN(C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.33 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with 1 N aqueous potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
CN1N=CC(=C1)C1=CC=C(N=N1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 218.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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